Cas no 1805306-40-4 (4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride)

4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride
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- インチ: 1S/C6H4ClF2NO3S/c7-14(12,13)5-1-3(6(8)9)4(11)2-10-5/h1-2,6,11H
- InChIKey: YBOPNBVQJCAECB-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C=C(C(F)F)C(=CN=1)O)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 292
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 75.6
4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024004062-250mg |
4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride |
1805306-40-4 | 97% | 250mg |
$686.80 | 2022-04-01 | |
Alichem | A024004062-1g |
4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride |
1805306-40-4 | 97% | 1g |
$1,848.00 | 2022-04-01 | |
Alichem | A024004062-500mg |
4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride |
1805306-40-4 | 97% | 500mg |
$1,068.20 | 2022-04-01 |
4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chlorideに関する追加情報
Recent Advances in the Application of 4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride (CAS: 1805306-40-4) in Chemical Biology and Pharmaceutical Research
The compound 4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride (CAS: 1805306-40-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl chloride derivative is a versatile intermediate that plays a crucial role in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and covalent protein modifiers. Its unique structural features, including the difluoromethyl group and the reactive sulfonyl chloride moiety, make it an attractive building block for medicinal chemistry and chemical biology applications.
Recent studies have demonstrated the utility of 4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride in the design of covalent inhibitors targeting various enzymes. For instance, researchers have successfully employed this compound in the development of irreversible inhibitors for serine hydrolases, a class of enzymes implicated in numerous disease pathways. The compound's ability to form stable covalent bonds with active-site residues has been leveraged to create highly selective and potent inhibitors with potential therapeutic applications in oncology, inflammation, and infectious diseases.
In addition to its role in inhibitor design, 4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride has shown promise in chemical proteomics applications. Recent work has utilized this compound as a reactive probe for activity-based protein profiling (ABPP), enabling the identification and characterization of novel enzymatic targets in complex biological systems. The difluoromethyl group serves as a valuable reporter tag for mass spectrometry-based detection, while the sulfonyl chloride moiety provides the necessary reactivity for covalent modification of target proteins.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation and handling of 4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride. Novel synthetic routes have been developed to improve yield and purity, addressing previous challenges associated with the compound's stability and reactivity. These improvements have facilitated broader adoption of this building block in medicinal chemistry programs across the pharmaceutical industry.
The pharmacological properties of derivatives containing the 4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl moiety have been extensively investigated in recent preclinical studies. Structure-activity relationship (SAR) analyses have revealed that modifications to this core structure can significantly influence both potency and selectivity of the resulting compounds. These findings are informing the design of next-generation therapeutic agents with improved pharmacokinetic profiles and reduced off-target effects.
Looking forward, 4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride continues to be a valuable tool in chemical biology research and drug discovery. Its unique combination of reactivity and structural features positions it as a key intermediate for the development of novel covalent drugs and chemical probes. Ongoing research is exploring its application in targeted protein degradation strategies and the development of bifunctional molecules for therapeutic intervention in challenging disease targets.
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